

## SHP099 Structure-Activity Relationship: A Technical Guide

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This document provides an in-depth technical overview of **SHP099**, a pioneering allosteric inhibitor of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology. This guide details the structure-activity relationship (SAR), mechanism of action, and key experimental methodologies associated with **SHP099**, serving as a comprehensive resource for professionals in the field of drug discovery and development.

## Introduction to SHP2 and the Allosteric Inhibitor SHP099

The protein tyrosine phosphatase SHP2 is a crucial enzyme in signal transduction pathways downstream of various receptor tyrosine kinases (RTKs). It plays a significant role in regulating cell growth, proliferation, and survival, primarily through the activation of the RAS-ERK signaling cascade.[1] Activating mutations in SHP2 are linked to developmental disorders like Noonan syndrome and various cancers, including leukemia and solid tumors, making it a high-priority target for therapeutic intervention.[1]

Historically, developing selective phosphatase inhibitors has been challenging due to the highly conserved and positively charged nature of the catalytic active site.[2] The discovery of **SHP099** represented a landmark achievement, as it was the first potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[1][3] Unlike competitive inhibitors that target the active

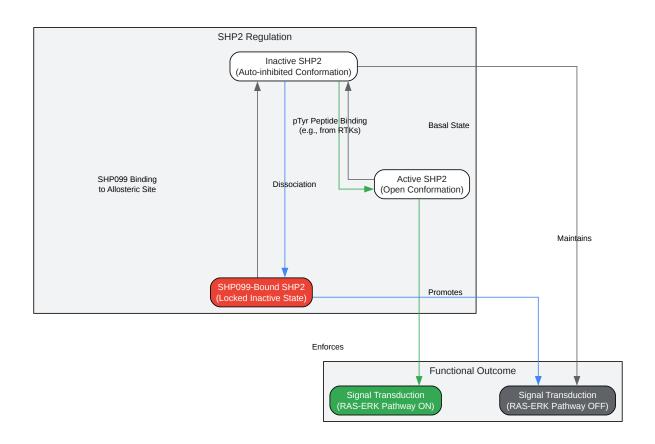


site, **SHP099** binds to a novel allosteric pocket, offering a new paradigm for phosphatase drug discovery.

## **Mechanism of Action**

**SHP099**'s inhibitory action is not achieved by blocking the catalytic site directly. Instead, it functions as a "molecular glue," stabilizing SHP2 in its natural, auto-inhibited conformation.[4] [5] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the protein tyrosine phosphatase (PTP) domain's active site. **SHP099** binds to a "tunnel" formed at the interface of the N-terminal SH2, C-terminal SH2, and the PTP domains.[1][6] This concurrent binding locks the enzyme in this closed, inactive state, preventing its activation and downstream signaling.[1]





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Caption: Mechanism of SHP099 allosteric inhibition of SHP2.

# Structure-Activity Relationship (SAR) and Quantitative Data



**SHP099** is a potent inhibitor of wild-type SHP2 with a reported IC50 value of approximately 0.07  $\mu$ M.[1][3] Its efficacy is, however, reduced against certain gain-of-function mutants that destabilize the auto-inhibited conformation, as the allosteric binding site is only present in the closed form.[5] Extensive medicinal chemistry efforts have explored the SAR of the **SHP099** scaffold to improve potency and drug-like properties.

Table 1: In Vitro Inhibitory Activity of SHP099

Target	Assay Type	IC50 (μM)	Reference
SHP2 (Wild-Type)	Biochemical	0.071	[1]
SHP2 (Wild-Type)	Biochemical	0.690	[7]
SHP2 (D61Y Mutant)	Biochemical	1.241	[7]
SHP2 (E69K Mutant)	Biochemical	0.416	[7]
SHP2 (A72V Mutant)	Biochemical	1.968	[7]
SHP2 (E76K Mutant)	Biochemical	2.896	[7]
SHP1	Biochemical	>100 (Inactive)	[8]

**Table 2: Cellular Activity of SHP099** 

Cell Line	Cancer Type	Cellular Effect	EC50 / IC50 (μΜ)	Reference
MV4-11	Acute Myeloid Leukemia	Growth Inhibition	0.32	[7]
TF-1	Erythroleukemia	Growth Inhibition	1.73	[7]
KYSE-520	Esophageal Squamous Cell Carcinoma	Proliferation Inhibition	1.4	[9]
U2OS (RAS- mutated)	Osteosarcoma	Proliferation Inhibition	~23	[10]

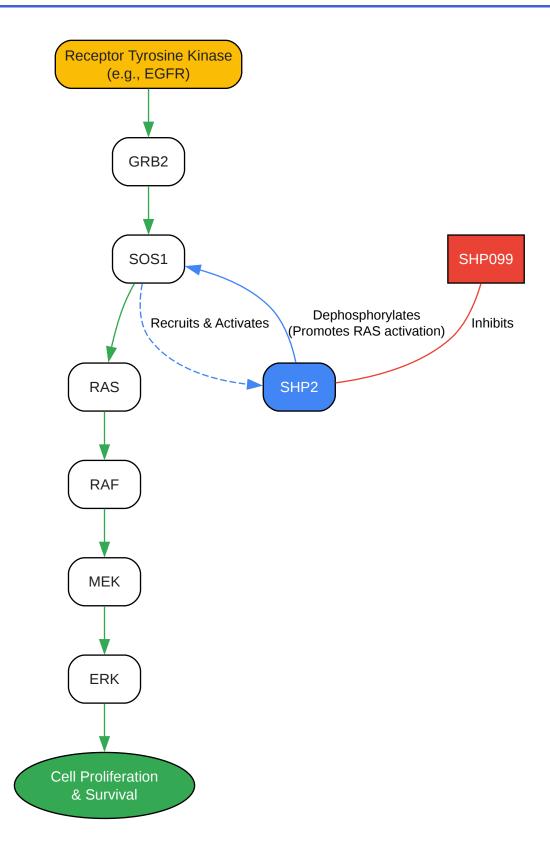


Studies on **SHP099** analogs have revealed key structural interactions. For example, the discovery of PB17-026-01 (IC50 = 38.9 nM) highlighted different hydrogen bonding patterns within the allosteric pocket. While **SHP099** forms a hydrogen bond with the residue E250, PB17-026-01 establishes a new hydrogen bond with T253, demonstrating that alternative interactions within the pocket can be exploited to enhance potency.[6]

## **Downstream Signaling Pathway Modulation**

**SHP099** exerts its anti-proliferative effects primarily by suppressing the RAS-ERK (MAPK) signaling pathway, a central driver of cancer cell growth.[1] By locking SHP2 in an inactive state, **SHP099** prevents the dephosphorylation of key regulatory proteins, thereby inhibiting the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This leads to decreased cell proliferation and, in some contexts, apoptosis.[11][12]





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Caption: SHP099 inhibits the SHP2-mediated activation of the RAS-ERK pathway.



## **Experimental Protocols**

This section details representative protocols for key assays used to characterize **SHP099** and similar allosteric inhibitors.

## **Biochemical SHP2 Inhibition Assay**

This assay measures the direct inhibitory effect of a compound on SHP2's enzymatic activity.

- Principle: A dually phosphorylated peptide from the Insulin Receptor Substrate 1 (IRS-1) is used to activate the auto-inhibited wild-type SHP2 enzyme.[13] The activated enzyme then dephosphorylates a fluorescent substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Inhibition is measured by a decrease in the fluorescent signal.[9]
- Reagents:
  - Recombinant full-length SHP2 enzyme
  - IRS-1 activating peptide (e.g., IRS1\_pY1172(dPEG8)pY1222)
  - DiFMUP substrate
  - Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 2 mM DTT, pH 7.2)
  - Quenching solution (e.g., 160 μM bpV(Phen))
  - SHP099 or test compound in DMSO
- Procedure:
  - Prepare serial dilutions of SHP099 in DMSO and then dilute into the assay buffer.
  - In a 384-well plate, add SHP2 enzyme (final concentration ~0.5 nM) and the IRS-1 activating peptide (final concentration ~0.5 μM).
  - Add the diluted SHP099 or control (DMSO vehicle) to the wells and incubate for 30-60 minutes at room temperature to allow compound binding.



- Initiate the enzymatic reaction by adding DiFMUP substrate.
- Incubate for 30 minutes at 25°C.
- Stop the reaction by adding the quenching solution.
- Measure fluorescence using a microplate reader (Excitation: 340 nm, Emission: 450 nm).
- Calculate percent inhibition relative to DMSO controls and determine the IC50 value from a dose-response curve.



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Caption: Workflow for a biochemical SHP2 inhibition assay.

## **Cellular Thermal Shift Assay (CETSA)**

This assay confirms that a compound directly binds to its target protein within intact cells.

- Principle: Ligand binding stabilizes a target protein against thermal denaturation. Cells are
  treated with the compound, heated to various temperatures, and then lysed. The amount of
  soluble (non-denatured) target protein remaining is quantified, typically by Western blot or an
  enzyme fragment complementation assay.[5][14]
- Reagents & Equipment:
  - HEK293T or other suitable cells expressing the target protein.
  - SHP099 or test compound in DMSO.
  - Cell culture medium.
  - Phosphate-buffered saline (PBS).
  - Lysis buffer with protease inhibitors.



- PCR thermocycler for heating.
- Equipment for protein quantification (e.g., Western blot apparatus or plate reader for complementation assays).

#### Procedure:

- Culture cells to ~80% confluency.
- Treat cells with various concentrations of SHP099 or DMSO vehicle control for 1 hour.
- Harvest and wash the cells, then resuspend in PBS.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
- Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
- Separate soluble proteins from precipitated aggregates by centrifugation.
- Analyze the amount of soluble SHP2 in the supernatant by Western blot or other detection methods.
- Plot the amount of soluble protein versus temperature to generate melting curves. A shift
  in the melting temperature (ΔTm) in the presence of the compound indicates target
  engagement.[5]

## In Vivo Tumor Xenograft Study

This assay evaluates the anti-tumor efficacy of a compound in a living animal model.

- Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors
  are established, the mice are treated with the test compound, and tumor growth is monitored
  over time.
- Materials & Methods:



- o Immunocompromised mice (e.g., BALB/c nude).
- Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520).
- SHP099 formulated for oral gavage.
- Vehicle control.
- Calipers for tumor measurement.
- Procedure:
  - Subcutaneously inject cancer cells into the flank of each mouse.
  - Monitor mice until tumors reach a palpable size (e.g., 100-200 mm³).
  - Randomize mice into treatment groups (e.g., Vehicle, SHP099 30 mg/kg, SHP099 100 mg/kg).
  - Administer SHP099 or vehicle daily via oral gavage.[9]
  - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
  - Monitor animal body weight as a measure of toxicity.
  - At the end of the study, euthanize the mice and excise the tumors for weighing and further pharmacodynamic analysis (e.g., measuring p-ERK levels).[9][15]

### Conclusion

SHP099 has been instrumental in validating SHP2 as a druggable cancer target and has paved the way for a new class of allosteric inhibitors. Its mechanism of stabilizing the auto-inhibited conformation provides a blueprint for developing highly selective phosphatase inhibitors. The extensive structure-activity relationship data, coupled with detailed biochemical and cellular characterization, underscores its importance as both a chemical probe and a foundational molecule for second-generation therapeutics. The methodologies described herein represent the standard for evaluating novel SHP2 inhibitors, ensuring robust and reproducible data for advancing promising compounds toward clinical development.



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